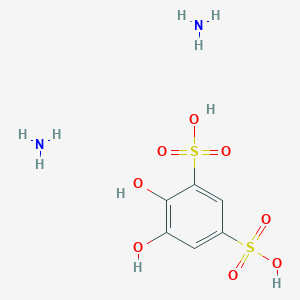
4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% (DHBDS-TAS) is a chemical compound used in a variety of scientific research applications. It is an organic acid salt that is commonly used in laboratory experiments to study the biochemical and physiological effects of different compounds. DHBDS-TAS is a versatile compound that can be used in a variety of different experiments and has been shown to have a wide range of applications in scientific research.
Scientific Research Applications
4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% has a wide range of applications in scientific research. It has been used in studies of the mechanisms of action of various compounds, including drugs, hormones, and other biological molecules. It has also been used in studies of the biochemical and physiological effects of different compounds. Additionally, 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% has been used in studies of the structure and function of proteins and other macromolecules.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% is not yet fully understood. However, it is believed that the compound acts as a proton donor and can interact with proteins and other macromolecules. This interaction can lead to changes in the structure and/or function of proteins, which can result in changes in the biochemical and physiological effects of the compounds being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% are not yet fully understood. However, it has been shown to have an effect on the structure and function of proteins and other macromolecules. It has also been shown to have an effect on the metabolism of certain compounds, as well as the absorption and excretion of certain compounds.
Advantages and Limitations for Lab Experiments
The main advantage of using 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a versatile compound that can be used in a variety of different experiments. The main limitation of 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% is that its mechanism of action is not yet fully understood, which can limit its utility in certain experiments.
Future Directions
There are a number of potential future directions for research involving 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97%. These include further investigation into its mechanism of action, as well as its potential applications in drug development and drug delivery. Additionally, further research could be conducted into the biochemical and physiological effects of 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97%, as well as its potential side effects. Finally, further research could be conducted into the potential uses of 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% in other scientific fields, such as biochemistry, genetics, and biotechnology.
Synthesis Methods
The synthesis of 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% is relatively straightforward. It is synthesized by reacting 4,5-dihydroxy-1,3-benzenedisulfonic acid (DHBDS) with tetraammonium salt (TAS). The reaction is carried out in an aqueous solution of sodium hydroxide at a pH of 10-12. The reaction is carried out at room temperature and is typically complete within a few hours. The resulting product is a crystalline solid that is 97% pure.
properties
IUPAC Name |
azane;4,5-dihydroxybenzene-1,3-disulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8S2.2H3N/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);2*1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHVTKBSFOFYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O.N.N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

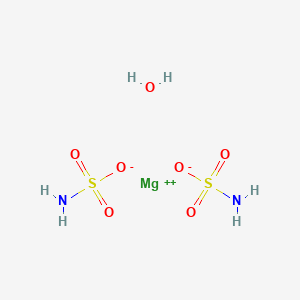
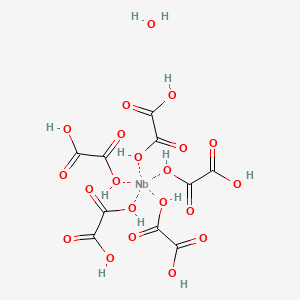
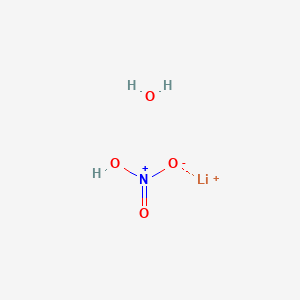
![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]Ru(II) dichloride](/img/structure/B6313753.png)
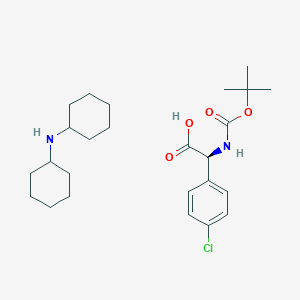

![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-{[(4-methylphenyl)sulfonyl]amino}propanoate,97%](/img/structure/B6313779.png)


![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate, 97%](/img/structure/B6313791.png)



